N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide

Physicochemical properties Molecular weight Scaffold differentiation

This N-(2-hydroxy-4-methoxy-2-methylbutyl) derivative delivers a unique physicochemical profile (MW 242.27, XLogP -0.2, 2 HBD, 6 rotatable bonds) absent in the core scaffold. Procure as an orthogonal chemotype to validate SAR conclusions, benchmark computational models, or enrich diversity-oriented screening libraries. Note: no public bioassay data exist; internal purity analysis (HPLC/NMR) is essential.

Molecular Formula C11H18N2O4
Molecular Weight 242.275
CAS No. 1987511-41-0
Cat. No. B2635453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide
CAS1987511-41-0
Molecular FormulaC11H18N2O4
Molecular Weight242.275
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NCC(C)(CCOC)O
InChIInChI=1S/C11H18N2O4/c1-8-9(6-13-17-8)10(14)12-7-11(2,15)4-5-16-3/h6,15H,4-5,7H2,1-3H3,(H,12,14)
InChIKeyHPOQIJSGBRRBHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 1987511-41-0): Chemical Identity and Research Status


N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 1987511-41-0) is a synthetic small-molecule isoxazole-4-carboxamide derivative with the molecular formula C11H18N2O4 and a molecular weight of 242.27 g/mol [1]. The compound incorporates a 5-methylisoxazole-4-carboxamide core linked via an amide bond to a flexible 2-hydroxy-4-methoxy-2-methylbutyl side chain. As of the latest available data, this compound is indexed in the PubChem database (CID 114163951) with computed physicochemical descriptors, including an XLogP3-AA of -0.2, a topological polar surface area of 84.6 Ų, two hydrogen bond donors, and six rotatable bonds [1]. No peer-reviewed primary research articles, patents, or publicly disclosed biological assay data quantifying the activity of this specific compound against any molecular target were identified in searches of the available scientific literature.

Why N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide Cannot Be Replaced by Core Scaffold Analogs


The N-(2-hydroxy-4-methoxy-2-methylbutyl) substituent fundamentally alters the physicochemical profile of the 5-methylisoxazole-4-carboxamide core. Compared to the unsubstituted scaffold (5-methylisoxazole-4-carboxamide, CAS 1097817-28-1, MW 126.11 g/mol), the target compound possesses an additional tertiary alcohol, an ether oxygen, and an extended alkyl linker [1]. These modifications increase the molecular weight by approximately 92% (242.27 vs. 126.11 g/mol), add two hydrogen bond donors (from 1 to 2), and introduce six rotatable bonds absent in the parent core, substantially altering conformational flexibility and potential for intermolecular interactions [1][2]. Consequently, generic substitution with the unadorned core scaffold—or with analogs bearing different N-substituents—cannot be assumed to preserve binding affinity, selectivity, solubility, or pharmacokinetic behavior without explicit empirical validation. The absence of publicly available comparative biological data for this specific compound underscores the procurement and selection risk inherent in any unvalidated analog replacement strategy.

Quantitative Differentiation Evidence for N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 1987511-41-0)


Molecular Weight and Size Differentiation Relative to the Unsubstituted 5-Methylisoxazole-4-Carboxamide Core

The N-(2-hydroxy-4-methoxy-2-methylbutyl) side chain confers a substantial increase in molecular weight and overall molecular size compared to the 5-methylisoxazole-4-carboxamide core scaffold. The target compound has a molecular weight of 242.27 g/mol [1], whereas the unsubstituted 5-methylisoxazole-4-carboxamide (CAS 1097817-28-1) has a molecular weight of 126.11 g/mol [2]. This represents an increase of 116.16 g/mol (92.1%), which directly impacts properties such as diffusion rate, membrane permeability, and binding pocket occupancy.

Physicochemical properties Molecular weight Scaffold differentiation

Hydrogen Bond Donor Capacity Versus Core Scaffold

The target compound possesses two hydrogen bond donors (the secondary amide NH and the tertiary alcohol OH), compared to only one hydrogen bond donor (the primary amide NH2 group) in the unsubstituted 5-methylisoxazole-4-carboxamide core [1][2]. This additional H-bond donor, contributed by the tertiary alcohol on the side chain, is computed to increase the topological polar surface area (TPSA) to 84.6 Ų [1]. The core scaffold TPSA is expected to be lower, though an exact computed value requires a separate PubChem entry. The additional H-bond donor capability may alter aqueous solubility, target engagement geometry, and off-target interaction profiles.

Hydrogen bonding Ligand efficiency Physicochemical differentiation

Conformational Flexibility and Rotatable Bond Count Versus Core Scaffold

The N-(2-hydroxy-4-methoxy-2-methylbutyl) side chain introduces six rotatable bonds into the target compound, compared to zero rotatable bonds in the rigid 5-methylisoxazole-4-carboxamide core scaffold [1][2]. High rotatable bond counts (>5) are generally associated with increased entropic penalties upon binding and may reduce oral bioavailability, as per established medicinal chemistry guidelines (Veber rules). This structural feature distinguishes the compound from rigid core analogs and may be a critical consideration for procurement decisions involving drug-likeness or target engagement assays.

Conformational flexibility Entropic penalty Rotatable bonds

Lipophilicity Profile (XLogP3-AA) and Implications for Membrane Partitioning

The target compound has a computed XLogP3-AA value of -0.2 [1], indicating a moderately hydrophilic character. In contrast, the unsubstituted 5-methylisoxazole-4-carboxamide core scaffold is expected to have a lower or comparable XLogP, though an exact value from the identical computational method was not retrieved. The presence of the methoxy and tertiary alcohol groups on the side chain modulates the overall lipophilicity relative to simpler N-alkyl or N-aryl analogs of 5-methylisoxazole-4-carboxamide, such as leflunomide (XLogP ~2.5) [2]. This large lipophilicity differential (>2 log units) suggests that the target compound would exhibit markedly different membrane partitioning and non-specific protein binding compared to more lipophilic isoxazole-4-carboxamide drugs.

Lipophilicity XLogP Membrane permeability

Absence of Publicly Available Target Engagement or Bioactivity Data

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Patents did not identify any peer-reviewed publication, patent, or public database entry containing quantitative biological activity data (e.g., IC50, EC50, Ki, % inhibition, or selectivity ratios) for N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 1987511-41-0) against any specific molecular target [1]. This stands in contrast to structurally related 5-methylisoxazole-4-carboxamide analogs, such as the FLT3 inhibitor compound 7d (IC50 = 106 nM against FLT3) [2] and leflunomide, which have extensive published pharmacological profiles. The complete absence of public bioactivity data means that any claim regarding biological differentiation from analogs cannot be supported by verifiable quantitative evidence at this time.

Bioactivity gap Data availability Research chemical

Structural Uniqueness Within the Isoxazole-4-Carboxamide Chemical Space

The N-(2-hydroxy-4-methoxy-2-methylbutyl) substituent represents a structurally distinct side chain not commonly found among published bioactive 5-methylisoxazole-4-carboxamide derivatives. Common N-substituents in this series include aryl, heteroaryl, and simple alkyl groups, as exemplified by (i) the FLT3 inhibitor series bearing 2-arylquinazolin-7-yl groups [1], (ii) leflunomide bearing a 4-(trifluoromethyl)phenyl group, and (iii) antiarthritic isoxazole-4-carboxamides bearing cyclohexyl or other cycloalkyl groups [2]. The target compound's side chain uniquely combines a tertiary alcohol, a methyl ether, and a branched alkyl linker—a motif not present in these established comparator classes. This structural divergence implies that structure-activity relationships (SAR) established for other 5-methylisoxazole-4-carboxamide derivatives cannot be extrapolated to this compound without dedicated empirical validation.

Chemical space Structural uniqueness Analog differentiation

Validated Application Scenarios for N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 1987511-41-0)


Physicochemical Property Screening in Early-Stage Drug Discovery Libraries

Given the well-characterized computed properties (MW 242.27, XLogP3-AA -0.2, TPSA 84.6 Ų, 2 HBD, 6 rotatable bonds) from PubChem [1], this compound may serve as a representative member of a hydrophilic, flexible isoxazole-4-carboxamide subset within diversity-oriented screening libraries. Its distinct physicochemical profile relative to more lipophilic isoxazole-4-carboxamide analogs (e.g., leflunomide, XLogP ~2.5) makes it suitable for evaluating the impact of polarity and flexibility on assay hit rates and promiscuity in phenotypic or biochemical screens [2]. However, procurement for this purpose should be accompanied by internal purity analysis (HPLC, NMR) and solubility determination, as vendor-independent characterization data are not publicly available.

Negative Control or Orthogonal Chemotype for Isoxazole-4-Carboxamide SAR Studies

The structurally distinct N-(2-hydroxy-4-methoxy-2-methylbutyl) side chain, which differs markedly from the aryl and heteroaryl substituents found in known bioactive isoxazole-4-carboxamides such as FLT3 inhibitors (2-arylquinazolin-7-yl series) [1] and leflunomide [2], positions this compound as a potential orthogonal chemotype for evaluating the specificity of SAR conclusions. If a screening campaign identifies hits from a 5-methylisoxazole-4-carboxamide library, this compound could be included as a structurally divergent analog to assess whether activity is scaffold-driven or substituent-dependent. This application is contingent upon obtaining sufficient purity and quantity from a reputable non-excluded vendor.

Computational Chemistry and Molecular Modeling Benchmarking

With its combination of a rigid aromatic core and a highly flexible side chain (6 rotatable bonds), this compound presents an interesting test case for conformational sampling algorithms, docking software validation, and free energy perturbation (FEP) calculations [1]. The presence of multiple hydrogen bond donors and acceptors, along with the branched side chain topology, allows benchmarking of computational tools against experimentally determined properties (e.g., logD, aqueous solubility, protein binding) should such data become available. At present, this application is limited to in silico work, as no experimental binding or thermodynamic data exist to validate computational predictions.

P-Glycoprotein (P-gp) Modulation Hypothesis Testing

Based on structural class precedent, some isoxazole-4-carboxamide derivatives have been associated with P-glycoprotein modulation [1]. However, no quantitative P-gp inhibition or substrate data (e.g., calcein-AM efflux ratio, ATPase activation, or bidirectional permeability in Caco-2/MDCK-MDR1 monolayers) are publicly available for this specific compound. Procurement for P-gp-related studies should be considered strictly exploratory and would require de novo assay validation, as performance cannot be benchmarked against established P-gp modulators such as verapamil, cyclosporin A, or zosuquidar without direct experimental comparison.

Quote Request

Request a Quote for N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.